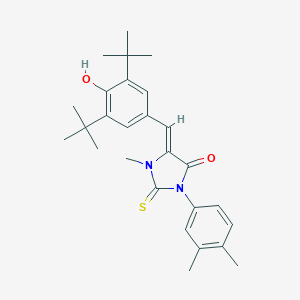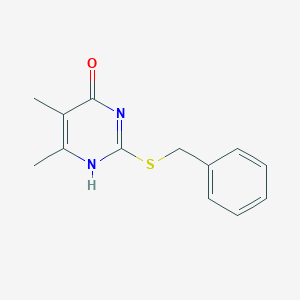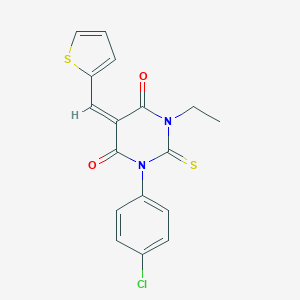![molecular formula C26H28N4O4 B297349 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate](/img/structure/B297349.png)
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as BPPB and is a member of the pyrazole family of compounds. BPPB has been shown to have a range of biochemical and physiological effects, making it a promising tool for researchers in various fields.
Mécanisme D'action
The mechanism of action of BPPB is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways in the body. This inhibition can lead to a range of biochemical and physiological effects, including anti-inflammatory and anti-tumor effects.
Biochemical and Physiological Effects:
BPPB has been shown to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory diseases. BPPB has also been shown to have anti-tumor effects, making it a potential treatment for cancer. Additionally, BPPB has been shown to have antioxidant properties, which may be beneficial in preventing oxidative stress in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BPPB in lab experiments is its unique properties, which make it a promising tool for researchers in various fields. However, one limitation of using BPPB is its potential toxicity, which may limit its use in certain experiments. Additionally, the synthesis of BPPB can be challenging and may require specialized equipment and expertise.
Orientations Futures
There are many potential future directions for research involving BPPB. One area of interest is the development of new drugs and therapies based on the properties of BPPB. Additionally, further research is needed to fully understand the mechanism of action of BPPB and its potential applications in various fields. Other potential future directions include the development of new synthesis methods for BPPB and the study of its potential toxicity in greater detail.
In conclusion, 3-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-tert-butylbenzoate is a promising compound for scientific research due to its unique properties and potential applications. While there are limitations to its use, further research is needed to fully understand the potential of BPPB and its role in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of BPPB involves the reaction of 4-tert-butylbenzoic acid with 3-(chloromethyl)phenyl bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl ether. The reaction is typically carried out using a catalyst such as triethylamine in a solvent such as dichloromethane. The resulting product is then purified using various techniques such as column chromatography to obtain pure BPPB.
Applications De Recherche Scientifique
BPPB has been used in various scientific research applications due to its unique properties. It has been shown to have potential applications as an anti-inflammatory agent, as well as a potential treatment for cancer and other diseases. BPPB has also been studied for its potential use in the development of new drugs and therapies.
Propriétés
Formule moléculaire |
C26H28N4O4 |
|---|---|
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
[3-[bis(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]phenyl] 4-tert-butylbenzoate |
InChI |
InChI=1S/C26H28N4O4/c1-14-20(23(31)29-27-14)22(21-15(2)28-30-24(21)32)17-7-6-8-19(13-17)34-25(33)16-9-11-18(12-10-16)26(3,4)5/h6-13,22H,1-5H3,(H2,27,29,31)(H2,28,30,32) |
Clé InChI |
WJSPDWPMBRHDAG-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
SMILES canonique |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(NNC4=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(1-benzyl-1H-indol-3-yl)methylene]-3-(4-chlorophenyl)-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B297269.png)
![methyl (2-{(Z)-[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxoimidazolidin-4-ylidene]methyl}phenoxy)acetate](/img/structure/B297270.png)

![2-[(2-{(E)-[(2Z)-3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)methyl]benzonitrile](/img/structure/B297275.png)
![ethyl {2-methyl-3-[(3-methyl-2-{[3-(methylsulfanyl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B297276.png)
![7-(4-Iodophenyl)-1,2,7-triazaspiro[4.4]non-1-ene-6,8-dione](/img/structure/B297278.png)
![2-[4-chloro(methylsulfonyl)-3-(trifluoromethyl)anilino]-N-[2-(pyrrolidin-1-ylcarbonyl)phenyl]acetamide](/img/structure/B297280.png)
![2-[4-iodo(methylsulfonyl)anilino]-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B297281.png)

![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297284.png)

![5-(2-Hydroxy-3-methoxybenzylidene)-3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B297286.png)
![Ethyl (2-chloro-4-{[1-(4-fluorobenzyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B297288.png)
![(5E)-5-{3-methoxy-4-[(5-nitropyridin-2-yl)oxy]benzylidene}-3-phenylimidazolidine-2,4-dione](/img/structure/B297289.png)